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Compound of Interest

Compound Name: (R)-CRS8 trihydrochloride

Cat. No.: B15543694

A Guide for Researchers in Drug Development

This guide provides a comprehensive meta-analysis of (R)-CR8 trihydrochloride, a potent
second-generation cyclin-dependent kinase (CDK) inhibitor. Its performance is critically
evaluated against its parent compound, Roscovitine (also known as Seliciclib), with supporting
experimental data for researchers, scientists, and drug development professionals.

Introduction

(R)-CRS8 trihydrochloride is a purine analog developed as a more potent successor to
Roscovitine.[1] Both compounds are notable for their inhibitory action on CDKs, which are
crucial regulators of the cell cycle and transcription.[2][3] Dysregulation of CDK activity is a
hallmark of many cancers, making CDK inhibitors a promising class of therapeutic agents.[4][5]
[6] This guide synthesizes data from multiple studies to compare the efficacy, mechanism of
action, and experimental protocols of (R)-CR8 trihydrochloride and Roscovitine.

Quantitative Data Comparison

The following tables summarize the quantitative data comparing the in vitro efficacy of (R)-CR8
trihydrochloride and Roscovitine.

Table 1: Comparative Inhibitory Activity (IC50, uM)

This table presents the half-maximal inhibitory concentrations (IC50) of both compounds
against various cyclin-dependent kinases. Lower values indicate greater potency.
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Target Kinase

(R)-CR8
Trihydrochloride
(M)

. Fold Increase in
Roscovitine

C Potency
(Seliciclib) (M)

(Roscovitine/CR8)

CDK1/cyclin B 0.09 0.65 ~7.2
CDK2/cyclin A 0.072 0.7 ~9.7
CDK2/cyclin E 0.041 0.7 ~17.1
CDK5/p25 0.11 0.16 ~1.5
CDK7/cyclin H 1.1 >1

CDKO9/cyclin T 0.18 0.23 ~1.3
CK1o/e 0.4

Data sourced from multiple studies.[7][8]

Table 2: Comparative Efficacy in Inducing Apoptosis

This table compares the potency of the two compounds in inducing various markers of

apoptosis in the human neuroblastoma SH-SY5Y cell line.[9]

Apoptotic Parameter

Fold Increase in Potency of (R)-CR8 over

Roscovitine
MTS Reduction 40-fold
Lactate Dehydrogenase (LDH) Release 35-fold
Caspase Activation 68-fold
Poly-(ADP-ribose)polymerase (PARP) Cleavage  50-fold

The average IC50 values for inducing apoptotic cell death in neuroblastoma cells were

approximately 0.4 uM for CR8 and 24.2 uM for Roscovitine.[3]

Mechanism of Action
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Both (R)-CRS8 trihydrochloride and Roscovitine function as ATP-competitive inhibitors of
CDKs.[10][11] By binding to the ATP pocket of these kinases, they prevent the phosphorylation
of downstream substrates, leading to cell cycle arrest and apoptosis.[4] However, (R)-CR8
possesses a dual mechanism of action that distinguishes it from its predecessor.

Standard CDK Inhibition Signaling Pathway

The primary mechanism for both compounds involves the inhibition of CDKs that regulate the
cell cycle (like CDK1 and CDKZ2) and transcription (like CDK7 and CDKB9). Inhibition of these
kinases disrupts the normal progression of the cell cycle and can lead to the downregulation of
anti-apoptotic proteins like Mcl-1.[3][10]
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Inhibitor Action
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Caption: CDK Inhibition Pathway of (R)-CR8 and Roscovitine.

(R)-CR8 Trihydrochloride's "Molecular Glue" Mechanism
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Uniquely, (R)-CR8 acts as a "molecular glue."[12][13] Its solvent-exposed pyridyl moiety
facilitates the formation of a ternary complex between CDK12-cyclin K and the DDB1, an
adaptor protein for the CUL4 ubiquitin ligase complex.[12][14][15] This induced proximity leads
to the ubiquitination and subsequent proteasomal degradation of cyclin K, a mechanism not
observed with Roscovitine.[12][13]
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Caption: "Molecular Glue" Mechanism of (R)-CR8 Trihydrochloride.

Experimental Protocols
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The following are generalized methodologies for key experiments cited in the literature.

In Vitro Kinase Inhibition Assay

e Objective: To determine the IC50 values of the inhibitors against specific CDKSs.
o Methodology:

o Recombinant human CDK/cyclin complexes are incubated with the test compound ((R)-
CR8 or Roscovitine) at varying concentrations in a kinase assay buffer.

o A substrate peptide and ATP (often radiolabeled, e.g., [y-3*P]JATP) are added to initiate the
kinase reaction.

o The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled
temperature (e.g., 30°C).

o The reaction is stopped, and the phosphorylated substrate is captured and quantified
using a suitable method (e.qg., scintillation counting or fluorescence-based detection).

o IC50 values are calculated by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.

Cell Viability and Apoptosis Assays

¢ Objective: To assess the cytotoxic and pro-apoptotic effects of the compounds on cancer cell
lines (e.g., SH-SY5Y).

o Methodology:
o Cell Culture: Cells are seeded in multi-well plates and allowed to adhere overnight.

o Treatment: Cells are treated with various concentrations of (R)-CR8 or Roscovitine (or
DMSO as a vehicle control) for a specified duration (e.g., 24 or 48 hours).[7]

o MTS Assay (Cell Viability): MTS reagent is added to the wells. Viable cells with active
metabolism convert the MTS tetrazolium compound into a colored formazan product,
which is measured by absorbance at a specific wavelength (e.g., 490 nm).
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o LDH Release Assay (Cytotoxicity): The amount of lactate dehydrogenase released from
damaged cells into the culture medium is quantified using a colorimetric assay.

o Caspase Activity Assay: A luminogenic or fluorogenic substrate for caspases (e.g.,
caspase-3/7) is added to the cells. The signal generated upon substrate cleavage is
proportional to caspase activity.

o Western Blot for PARP Cleavage: Cell lysates are prepared, and proteins are separated
by SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies
specific for full-length and cleaved PARP. The presence of cleaved PARP is an indicator of
apoptosis.
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Caption: Workflow for In Vitro Cell Viability and Apoptosis Assays.

In Vivo Neuroprotection Study in a Traumatic Brain
Injury (TBI) Model

o Objective: To evaluate the neuroprotective effects of (R)-CR8 in an animal model of TBI.

o Methodology:
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o Animal Model: A TBI model, such as lateral fluid percussion injury, is induced in rodents
(e.g., rats or mice).[16][17]

o Treatment: A delayed systemic administration of (R)-CR8 (e.g., 5 mg/kg, intraperitoneally)
or a vehicle control is given at a clinically relevant time point post-injury (e.g., 3 hours).[17]

o Behavioral Assessments: Sensorimotor and cognitive functions are evaluated at various
time points post-injury using tests like the beam walk test for motor coordination and the
Morris water maze for spatial learning and memory.[1][16]

o Histological Analysis: At the end of the study period (e.g., 28 days), animals are
euthanized, and brain tissue is collected.[7] Brain sections are stained (e.g., with Cresyl
violet) to assess lesion volume and neuronal loss in specific brain regions like the cortex
and hippocampus.[17]

Conclusion

The meta-analysis of available data demonstrates that (R)-CR8 trihydrochloride is a
significantly more potent CDK inhibitor than its parent compound, Roscovitine. It exhibits
superior efficacy in inducing apoptosis across a range of cancer cell lines, which is likely
attributable to both its enhanced kinase inhibition and its unique "molecular glue" mechanism
that leads to the degradation of cyclin K.[1][12][13] The in vivo data further supports its potential
as a neuroprotective agent.[16][17] For researchers in oncology and neuropharmacology, (R)-
CR8 trihydrochloride represents a promising lead compound for further investigation and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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